molecular formula C19H17FN2O4 B8814651 Benzyl 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropanoate CAS No. 1152311-77-7

Benzyl 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropanoate

Cat. No.: B8814651
CAS No.: 1152311-77-7
M. Wt: 356.3 g/mol
InChI Key: SAZKCMIGEUQNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropanoate is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1152311-77-7

Molecular Formula

C19H17FN2O4

Molecular Weight

356.3 g/mol

IUPAC Name

benzyl 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropanoate

InChI

InChI=1S/C19H17FN2O4/c1-19(2,18(23)26-11-12-6-4-3-5-7-12)17-9-13-8-16(22(24)25)14(20)10-15(13)21-17/h3-10,21H,11H2,1-2H3

InChI Key

SAZKCMIGEUQNTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 4-(2-amino-4-fluoro-5-nitrophenyl)-2,2-dimethylbut-3-ynoate (20.0 g, 56 mmol) in acetonitrile (100 mL) was added PdCl2 (5.0 g, 28 mmol) at room temperature. The mixture was stirred at 80° C. overnight. The mixture was filtered off and the solvent was evaporated in vacuo, the residue was purified by chromatography on silica gel (10% EtOAc in petroleum ether) to give benzyl 2-(6-fluoro-5-nitro-1H-indol-2-yl)-2-methylpropanoate (18.0 g, 90%). 1H NMR (300 MHz, CDCl3) 8.96 (br s, 1H), 8.33 (d, J=7.2 Hz, 1H) 7.35-7.28 (m, 5H) 7.08 (d, J=11.7 Hz, 1H), 6.47 (s, 1H), 5.18 (s, 2H) 1.69 (s, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.